3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine
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Overview
Description
3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and an octahydrocyclopenta[c]pyrrol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine can be achieved through several synthetic routes. One common method involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is advantageous due to its operational simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}propanehydrazide
- 3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}carbonylamino)propanoic acid
Uniqueness
3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a methoxy group and an octahydrocyclopenta[c]pyrrol-2-yl group sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-12-6-3-7-14-13(12)15-8-10-4-2-5-11(10)9-15/h3,6-7,10-11H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPVTGZUJUVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CC3CCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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